1-[3-Cyano-6-(trifluoromethyl)-2-pyridinyl]-4-methylhexahydropyrazin-4-ium chloride
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Overview
Description
1-[3-Cyano-6-(trifluoromethyl)-2-pyridinyl]-4-methylhexahydropyrazin-4-ium chloride is a useful research compound. Its molecular formula is C12H14ClF3N4 and its molecular weight is 306.72. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Derivatives : Research has focused on synthesizing various novel derivatives of pyridine and related compounds. For instance, a study synthesized new 1,2,4 triazoles containing 2H-pyrano[2,3-b]pyridine moiety, indicating a method for developing new compounds with potential applications in scientific research (Kumar & Mashelkar, 2007). Similarly, derivatives of Ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine were prepared, highlighting the synthetic versatility of the core structure (Kumar & Mashelker, 2006).
Building Blocks for Trifluoromethyl-Substituted Compounds : A study utilized 1-(3,3,3-Trifluoro-2,2-dihydroxypropyl)pyridin-1-ium bromide as a trifluoromethyl-containing building block, demonstrating the potential of pyridine derivatives in the synthesis of trifluoromethyl-substituted compounds, which are significant in various scientific applications (Khlebnikov et al., 2018).
Catalysis and Chemical Reactions : New ionic liquids like 1-sulfopyridinium chloride were synthesized and used as efficient catalysts in chemical reactions, underscoring the role of pyridine derivatives in catalysis and organic synthesis (Moosavi‐Zare et al., 2013). The synthesis of 4,5-trans-4-Aryl-3-cyano-6-hydroxy-6-methyl-5-pyridinio-1,4,5,6-tetrahydropyridine-2-thiolates and their properties were explored, further indicating the broad range of chemical behaviors and applications of these compounds (Krauze & Duburs, 2000).
Structural and Molecular Studies : The crystal structure of 2-Chloro-N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl}acetamide was analyzed, providing insights into molecular geometry and intermolecular interactions, essential for understanding the properties and potential applications of these compounds (Zhang et al., 2011).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-(4-methylpiperazin-4-ium-1-yl)-6-(trifluoromethyl)pyridine-3-carbonitrile;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N4.ClH/c1-18-4-6-19(7-5-18)11-9(8-16)2-3-10(17-11)12(13,14)15;/h2-3H,4-7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHHLDJHVGIZAEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[NH+]1CCN(CC1)C2=C(C=CC(=N2)C(F)(F)F)C#N.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.